molecular formula C15H14O3 B1524734 4-Benzyloxy-3-methylbenzoic acid CAS No. 72323-93-4

4-Benzyloxy-3-methylbenzoic acid

Cat. No. B1524734
CAS RN: 72323-93-4
M. Wt: 242.27 g/mol
InChI Key: NLQKPMZDWHTVCF-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-methylbenzoic acid is a chemical compound with the CAS Number: 72323-93-4 . It has a molecular weight of 242.27 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves various chemical reactions. For instance, benzamide compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another example is the cyclization of intermediate 4-(benzyloxy)-N′-(4-hydroxybenzylidene) benzohydrazide with chloro acetyl chloride to give the derivative 4-(benzyloxy)-N-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl) benzamide .

Scientific Research Applications

Paraben Metabolism and Environmental Impact

  • Paraben Hydrolysis by Skin Microsomes and Cytosol

    Parabens, structurally related to 4-Benzyloxy-3-methylbenzoic acid, undergo hydrolysis by carboxylesterases to 4-hydroxybenzoic acid in both human and minipig skin, suggesting a pathway for dermal metabolism and a potential area of study for related compounds (Jewell et al., 2007).

  • Effects on Adipocyte Differentiation

    Parabens, including benzylparaben, have been shown to promote adipogenesis in murine 3T3-L1 cells, indicating that related compounds might also interact with cellular differentiation pathways (Hu et al., 2013).

Environmental Degradation and Toxicology

  • Occurrence and Fate in Aquatic Environments

    Parabens, due to their widespread use and potential weak endocrine-disrupting properties, have been studied for their biodegradability and persistence in aquatic environments, suggesting a research avenue for the environmental monitoring of similar compounds (Haman et al., 2015).

  • Photodegradation Studies

    Research on the photodegradation of parabens, including benzylparaben, using ultraviolet C lamps in the presence of hydrogen peroxide, highlights methods for assessing the environmental stability and degradation pathways of similar esters (Gmurek et al., 2015).

Mechanism of Action

Mode of Action

The mode of action of 4-Benzyloxy-3-methylbenzoic acid involves several chemical reactions. Benzylic compounds are known to undergo oxidation, reduction, and substitution reactions . For instance, benzylic halides can react via an SN1 or SN2 pathway, depending on their substitution pattern . These reactions can lead to changes in the compound’s structure and properties, which can influence its interaction with its targets.

Biochemical Pathways

It’s known that benzylic compounds can participate in various biochemical reactions, such as the suzuki–miyaura cross-coupling . This reaction is a widely-used method for forming carbon-carbon bonds, which is crucial in many biological processes.

Pharmacokinetics

Its metabolism could involve oxidation and reduction reactions, as is common with benzylic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the specific conditions under which the compound is stored or used .

properties

IUPAC Name

3-methyl-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-9-13(15(16)17)7-8-14(11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQKPMZDWHTVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00703564
Record name 4-(Benzyloxy)-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72323-93-4
Record name 4-(Benzyloxy)-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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